molecular formula C17H23N3O2S B2650975 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide CAS No. 691391-24-9

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide

Cat. No. B2650975
CAS RN: 691391-24-9
M. Wt: 333.45
InChI Key: AMSMDYHRNCZFJL-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The molecule also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Molecular Structure Analysis

The molecular formula of this compound is C24H32N6O4S2 . It has an average mass of 532.679 Da and a monoisotopic mass of 532.192627 Da .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of 2-mercaptobenzimidazole, which share a similar structural motif, exhibited excellent activity against various Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022). This suggests potential applications in the development of new antimicrobial agents.

Synthesis of Heterocyclic Compounds

The thiazolidin-4-one structure, a key component of the molecule , has been extensively used in the synthesis of various heterocyclic compounds. These compounds have diverse applications, ranging from medicinal chemistry to material science. For example, thioureido-acetamides have been used as starting materials for synthesizing different heterocycles, demonstrating the versatility of these compounds in organic synthesis (Schmeyers & Kaupp, 2002).

Corrosion Inhibition

Compounds containing the imidazoline and thiazolidine moieties have shown effectiveness as corrosion inhibitors. A study evaluating the electrochemical behavior of related compounds indicated their potential in protecting metals against corrosion in acidic environments (Cruz, Martinez, Genescà, & García-Ochoa, 2004). This suggests that the compound could have applications in industrial settings as a corrosion inhibitor.

Pharmaceutical Research

Derivatives of thiazolidinones, such as the compound , have been explored in pharmaceutical research for their potential therapeutic effects. Studies have reported the synthesis of various thiazolidinone derivatives and their evaluation for activities such as antimicrobial, antifungal, and anticancer effects. These findings indicate a broad scope for the compound in pharmaceutical applications (Baviskar, Khadabadi, & Deore, 2013).

properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-18-17-20(5-2)16(22)14(23-17)11-15(21)19-12(3)13-9-7-6-8-10-13/h6-10,12,14H,4-5,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSMDYHRNCZFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC(C)C2=CC=CC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.